molecular formula C21H18ClF2N3O2 B3018309 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1251613-04-3

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3018309
CAS No.: 1251613-04-3
M. Wt: 417.84
InChI Key: RFQNDKNHFGLKNZ-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research shows that certain derivatives of benzo[h][1,6]naphthyridines, which share structural similarities with the compound , have been found to possess antimicrobial properties. For example, a study by Watpade and Toche (2017) demonstrated that these derivatives exhibited significant anti-microbial activity, highlighting the potential use of such compounds in combating microbial infections (Watpade & Toche, 2017).

Catalytic Applications

The compound's structural analogs have been used in the synthesis of various catalysts. Facchetti et al. (2016) reported on the preparation of pincer-functionalized quinoline ruthenium catalysts, indicating potential applications of similar compounds in catalysis and organic synthesis (Facchetti et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structural similarities to the target compound have shown potential in photovoltaic efficiency modeling and ligand-protein interactions. Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs for their potential application in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).

Antibacterial Agents

Derivatives of naphthyridinyl acetamides, including those structurally related to the compound, have been synthesized and evaluated for their antibacterial properties. Ramalingam et al. (2019) synthesized derivatives that demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

DNA Binding Compounds

Certain derivatives of naphthyridines, similar to the compound , have been investigated for their DNA binding properties. Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines that showed strong fluorescence and changed fluorescence intensities upon intercalating into double-stranded DNA, indicating potential applications in biochemical research and molecular biology (Okuma et al., 2014).

Chemical Reactivity and Synthesis

Studies have also focused on the reactivity and synthesis of related naphthyridine derivatives. Wen et al. (2010) successfully synthesized tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, highlighting the chemical reactivity of these compounds in multiple reaction sequences (Wen, Liu, Li, & Wang, 2010).

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-5-2-12(23)8-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNDKNHFGLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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